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molecular formula C5H9F5Si B031909 (Pentafluoroethyl)trimethylsilane CAS No. 124898-13-1

(Pentafluoroethyl)trimethylsilane

Cat. No. B031909
M. Wt: 192.2 g/mol
InChI Key: MTPVUVINMAGMJL-UHFFFAOYSA-N
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Patent
US09029544B2

Procedure details

Under argon in a microwave vial 2 g 1-bromo-4-iodobenzene, 3.3 g trimethyl(perfluoroethyl)silane, 493 mg potassium fluoride and 2 g copper iodide are suspended in 10 ml N,N-dimethylformamide. The mixture is heated for 12 hours at 80° C. Further 3.3 g trimethyl(perfluoroethyl)silane are added and heating is continued for 48 hours. Then the mixture is partitioned between 2 M ammonia and diethylether. The aqueous phase is twice extracted with diethylether. The combined organic phases are washed three times with water and dried with magnesium sulphate. The solvent is evaporated in vacuo (300 mbar, temperature of water bath 50° C.). The residue is chromatographed on silica gel (dichloromethane).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
493 mg
Type
reactant
Reaction Step Three
Quantity
3.3 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
2 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.C[Si](C)(C)[C:11]([F:17])([F:16])[C:12]([F:15])([F:14])[F:13].[F-].[K+]>CN(C)C=O.[Cu](I)I>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:11]([F:17])([F:16])[C:12]([F:15])([F:14])[F:13])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)I
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
C[Si](C(C(F)(F)F)(F)F)(C)C
Step Three
Name
Quantity
493 mg
Type
reactant
Smiles
[F-].[K+]
Step Four
Name
Quantity
3.3 g
Type
reactant
Smiles
C[Si](C(C(F)(F)F)(F)F)(C)C
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
2 g
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
Then the mixture is partitioned between 2 M ammonia and diethylether
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is twice extracted with diethylether
WASH
Type
WASH
Details
The combined organic phases are washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated in vacuo (300 mbar, temperature of water bath 50° C.)
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel (dichloromethane)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
BrC1=CC=C(C=C1)C(C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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